3,5-Dichlorophenoxyacetonitrile

Overview

Description

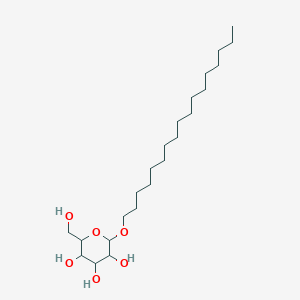

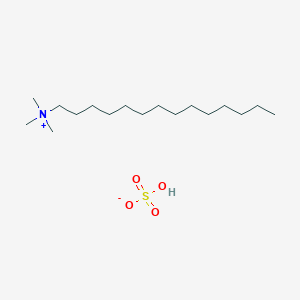

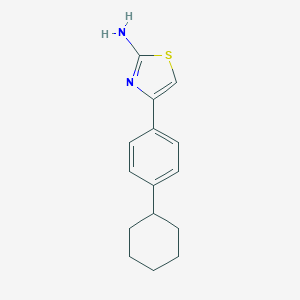

3,5-Dichlorophenoxyacetonitrile (3,5-DCPA) is an organic compound belonging to the class of nitriles. It is a white crystalline solid with a melting point of 156°C and a boiling point of 230°C. 3,5-DCPA is used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of potential future treatments.

Scientific Research Applications

Synthesis and Chemical Properties

Regioselective Synthesis and Antioxidant Activity 3,5-Dichlorophenoxyacetonitrile derivatives were created using a catalyst-free one-pot reaction, showcasing a simple, fast, and industrially viable procedure. These derivatives, due to the isatin core, exhibited significant antioxidant activity, highlighting their potential in synthetic organic and medicinal chemistry (Karami Hezarcheshmeh & Azizian, 2021).

Herbicide Residue Analysis in Agriculture The compound's relevance extends to agriculture, where it's part of the analysis for herbicide residues in crops like tobacco and soil. Techniques involving dispersive solid-phase extraction and UPLC-MS/MS are employed to detect and quantify its presence, ensuring agricultural product safety (Xiong et al., 2014).

Photocatalysis and Environmental Remediation Notably, this compound is also studied for its environmental impact, especially its role in water contamination and toxicity. Innovative methods like heterogeneous photocatalysis are explored for the degradation of related compounds like 2,4-D, using materials like Fe3O4@WO3/SBA-15 under UV irradiation to mitigate its adverse effects on water resources (Lima et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

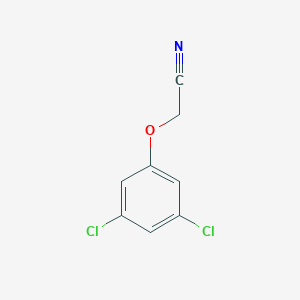

The primary targets of 2-(3,5-dichlorophenoxy)acetonitrile are picornaviruses . Picornaviruses are a group of viruses that include many pathogens of humans and animals. They are responsible for a wide range of diseases, including polio, common cold, and hepatitis A .

Mode of Action

It appears to inhibit some early event in virus replication, after uncoating, which is required for synthesis of a majority of viral RNA .

Biochemical Pathways

It is known that the compound inhibits actinomycin d-resistant [3h]uridine uptake in cells infected with coxsackievirus a21 or rhinovirus 1-a . This suggests that the compound may interfere with the viral RNA synthesis process .

Result of Action

The result of the action of 2-(3,5-dichlorophenoxy)acetonitrile is the inhibition of viral replication in infected cells . This leads to a reduction in the number of new viruses produced, thereby limiting the spread of the infection .

properties

IUPAC Name |

2-(3,5-dichlorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNROREDTZJCOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333725 | |

| Record name | 3,5-Dichlorophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103140-12-1 | |

| Record name | 3,5-Dichlorophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)

![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)

![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)